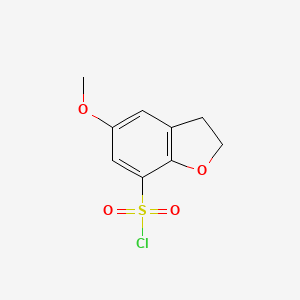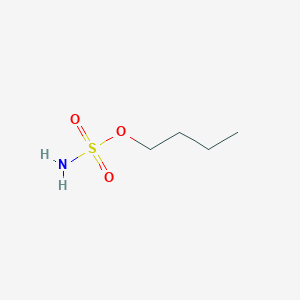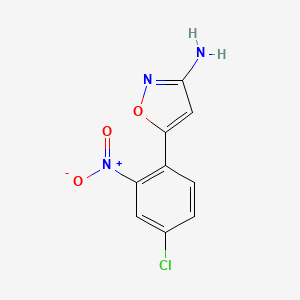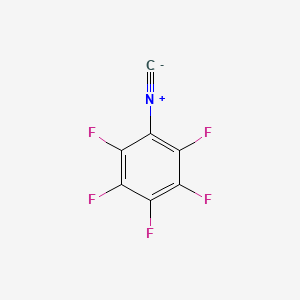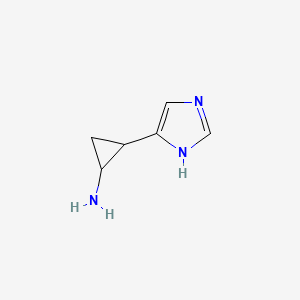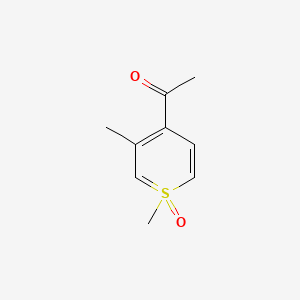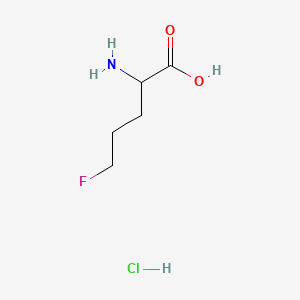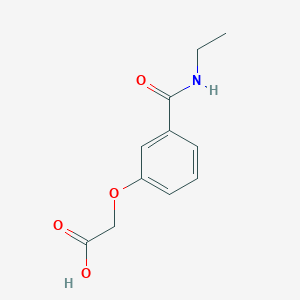
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an ethylcarbamoyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms phenoxyacetic acid, which is then further reacted with ethyl isocyanate to introduce the ethylcarbamoyl group. The reaction conditions generally include the use of dry solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylcarbamoyl group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted phenoxyacetic acid derivatives .
Scientific Research Applications
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The phenoxyacetic acid moiety may also play a role in the compound’s biological effects by interacting with cellular membranes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the ethylcarbamoyl group.
2-(4-(Ethylcarbamoyl)phenoxy)acetic acid: A positional isomer with the ethylcarbamoyl group attached at a different position on the phenoxy ring.
2-(3-(Methylcarbamoyl)phenoxy)acetic acid: A similar compound with a methylcarbamoyl group instead of an ethylcarbamoyl group.
Uniqueness
2-(3-(Ethylcarbamoyl)phenoxy)acetic acid is unique due to the presence of the ethylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[3-(ethylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12-11(15)8-4-3-5-9(6-8)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
GHZYGXAAXYBUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


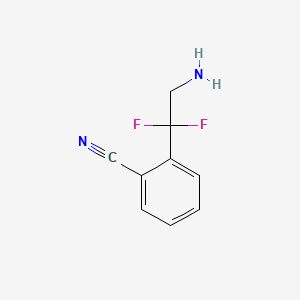
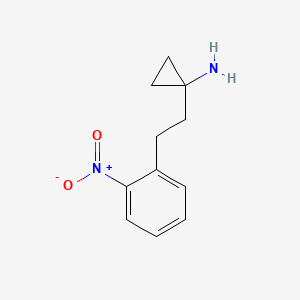
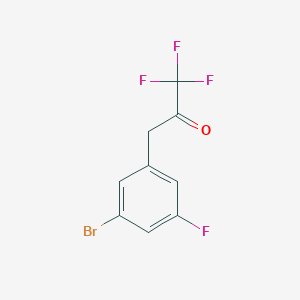
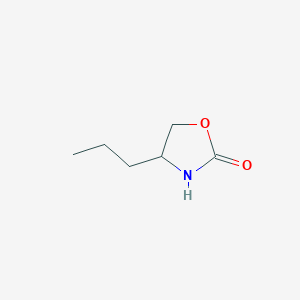
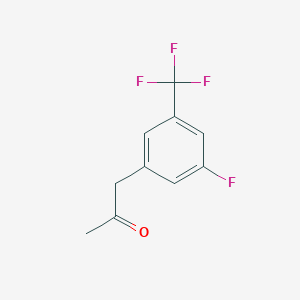
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
